molecular formula C10H20Br2 B1670030 1,10-Dibromodecane CAS No. 4101-68-2

1,10-Dibromodecane

Cat. No.: B1670030
CAS No.: 4101-68-2
M. Wt: 300.07 g/mol
InChI Key: GTQHJCOHNAFHRE-UHFFFAOYSA-N
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Preparation Methods

1,10-Dibromodecane can be synthesized through the reaction of decanediol with hydrogen bromide. The process involves heating decanediol to 95-100°C and introducing dry hydrogen bromide gas under stirring. Once the mixture is saturated with hydrogen bromide, the temperature is raised to 135°C, and hydrogen bromide is slowly introduced. The mixture is then cooled, and the water layer is separated to obtain the crude product. The crude product is washed with water and 10% sodium carbonate solution to remove any remaining acid, followed by reduced pressure distillation to collect the final product .

Chemical Reactions Analysis

1,10-Dibromodecane undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions with sodium iodide yield 1,10-diiododecane, while elimination reactions can produce decene .

Scientific Research Applications

Chemical Properties and Structure

1,10-Dibromodecane is an alkane with the molecular formula C10H20Br2. It features two bromine atoms at the terminal ends of a decane chain, which significantly influences its reactivity and utility in chemical reactions. The compound is typically used in its liquid form, characterized by its colorless to light yellow appearance depending on purity.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic molecules. Its reactivity allows it to participate in multiple chemical reactions:

  • Wurtz Reaction : Used as a reactant in the Wurtz reaction to synthesize higher alkanes and polymers like polyethylene .
  • Nucleophilic Substitution : The bromine atoms are highly reactive towards nucleophiles, facilitating the formation of diverse organic compounds.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionProducts
Wurtz ReactionCoupling of alkyl halidesHigher alkanes, polyethylene
Nucleophilic SubstitutionReaction with nucleophilesVarious functionalized derivatives
ComplexationFormation of pseudorotaxanes with pillararenequinoneSupramolecular structures

Material Science

In material science, this compound is utilized for constructing advanced materials:

  • Pseudorotaxanes : Research has demonstrated the formation of pseudorotaxanes by complexing this compound with pillararenequinone. This application showcases its potential in supramolecular chemistry and molecular assembly .

Case Study: Pseudorotaxane Formation

A study reported the successful construction of pseudorotaxanes using this compound and pillararenequinone. The complexation was characterized by single crystal X-ray diffraction, revealing a stable host–guest interaction that could be further utilized in developing functional materials for sensors and drug delivery systems .

Biomedical Research

In biomedical applications, this compound has been explored for its potential in drug development:

  • Muscarinic Receptor Studies : Derivatives containing this compound have been synthesized to investigate their binding affinities to muscarinic receptors. These studies are crucial for understanding receptor interactions and developing new therapeutic agents .

Table 2: Biomedical Applications of this compound Derivatives

ApplicationDescriptionOutcome
Muscarinic AntagonistsSynthesis of receptor-binding derivativesHigh affinity compounds identified
Metabolic Pathway TracingUse as a probe in metabolic studiesEnhanced tracking capabilities

Industrial Chemistry

In industrial chemistry, this compound is employed for producing high-performance materials:

  • Polymer Synthesis : It plays a role in synthesizing polymers through various reaction pathways that leverage its bromine substituents for cross-linking or functionalization .

Mechanism of Action

The mechanism of action of 1,10-dibromodecane primarily involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical structures. This property is particularly useful in the synthesis of complex organic compounds and in the modification of biological molecules .

Comparison with Similar Compounds

1,10-Dibromodecane can be compared to other similar compounds such as:

  • 1,8-Dibromooctane
  • 1,6-Dibromohexane
  • 1,12-Dibromododecane
  • 1,7-Dibromoheptane
  • 1,4-Dibromobutane
  • 1,5-Dibromopentane
  • 1,9-Dibromononane
  • 1,3-Dibromopropane
  • 1,11-Dibromoundecane

What sets this compound apart is its specific chain length, which makes it suitable for particular applications that require a ten-carbon backbone. This unique structure allows it to participate in reactions and form products that other dibromoalkanes with different chain lengths cannot .

Biological Activity

1,10-Dibromodecane, a dibrominated alkane with the molecular formula C10H20Br2, is primarily recognized for its utility in organic synthesis and material science. However, its biological activity has garnered attention in various research contexts, particularly in metabolic studies and polymer chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

This compound is a colorless to light yellow liquid at room temperature, with a boiling point of approximately 160 °C and a melting point of 25-27 °C. Its density is about 1.335 g/mL at 25 °C. The compound exhibits high reactivity due to the presence of bromine atoms, making it suitable for various chemical reactions including Wurtz-type coupling reactions.

Biological Applications

1. Metabolic Research

The primary biological applications of this compound relate to its role as a probe in metabolic studies. The compound can be deuterated to form this compound-D20, which is utilized in tracing metabolic pathways through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of deuterium allows researchers to monitor the absorption, distribution, metabolism, and excretion (ADME) of compounds with greater precision due to the distinct isotopic signature that deuterium provides.

2. Polymer Chemistry

Recent studies have explored the synthesis of novel polymers incorporating this compound. For instance, a copolymer synthesized from vinylimidazole and this compound demonstrated high capacity for selective nitrate adsorption from water . This highlights the compound's potential in environmental applications and materials science.

Case Studies

Case Study 1: Metabolic Pathway Tracing

In a study examining the metabolic pathways of various compounds using deuterated forms of dibromodecanes, researchers found that the distinct isotopic signatures enabled clearer tracking of metabolic processes in biological systems. This was particularly useful in pharmacokinetic studies where understanding drug behavior is crucial for efficacy.

Case Study 2: Polymer Adsorption Properties

Another significant study focused on the synthesis of a vinylimidazole/1,10-dibromodecane/4-vinylpyridine polymer (VDV). This polymer exhibited exceptional nitrate adsorption capabilities due to the unique interactions facilitated by the dibromide structure. The findings suggest that such polymers could be developed for effective environmental remediation strategies .

Research Findings

Study Findings
Metabolic Pathway TracingEnhanced tracking of drug metabolism using deuterated dibromodecanes.
Polymer SynthesisHigh nitrate adsorption capacity from synthesized polymer containing dibromodecane .
NMR Spectroscopy ApplicationUse as a probe molecule in NMR studies to elucidate molecular dynamics.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1,10-dibromodecane, and how can purity be validated?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution reactions, such as the reaction of 1,10-decanediol with hydrobromic acid under controlled stoichiometry. For higher yields, alternative routes include coupling reactions, such as the Grignard coupling of α,ω-ester acid chlorides with this compound precursors . Purity validation requires gas chromatography (GC) analysis (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure. For example, the ratio of integral values in 1H^1H NMR spectra can determine the degree of polymerization in byproducts .

Q. How can researchers address discrepancies in purity data across suppliers?

Methodological Answer: Discrepancies in reported purity (e.g., >95% vs. >97%) often arise from differences in analytical methods or calibration standards. Researchers should cross-validate purity using in-house GC or high-performance liquid chromatography (HPLC) and request certificates of analysis (CoA) from suppliers. For critical applications, recrystallization or column chromatography (e.g., using DIAION HP-20 beads) may be necessary to achieve desired purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: this compound is a skin and eye irritant. Safety measures include:

  • Use of nitrile gloves, lab coats, and safety goggles.
  • Handling in a fume hood to avoid inhalation of vapors.
  • Storage in airtight containers away from light and moisture.
    Emergency protocols require immediate rinsing with water for eye/skin contact and consultation of Safety Data Sheets (SDS) for spill management .

Q. How can researchers distinguish this compound from structurally similar α,ω-dibromoalkanes?

Methodological Answer: Mass spectrometry (MS) and 1H^1H/13C^{13}C NMR are critical. For instance, 1H^1H NMR of this compound shows characteristic triplet peaks for terminal methylene groups adjacent to bromine atoms (~3.4 ppm), while mid-chain protons appear as a multiplet (~1.2–1.6 ppm). GC retention times and melting points (e.g., 27°C for this compound) also differentiate it from analogs like 1,8-dibromooctane .

Advanced Research Questions

Q. How does this compound function as a cross-linker in supramolecular hydrogels, and what factors influence its efficacy?

Methodological Answer: In supramolecular hydrogels, this compound acts as a spacer in viologen polymers, enabling host-guest interactions with cyclodextrin dimers. The length of the alkyl chain (C10) ensures optimal steric compatibility with hydrophobic cavities of cyclodextrins. Efficacy depends on:

  • Molar ratios of reactants (e.g., 1:1 for α,α-CD dimer and viologen polymer).
  • Solvent polarity (DMF or aqueous solutions).
  • Temperature during gelation (room temperature minimizes phase separation) .

Q. What explains the contradictory host-guest stoichiometries observed in pseudorotaxane systems involving this compound?

Methodological Answer: In solution (chloroform), pillar[4]arene[1]quinone forms a 1:1 complex with this compound, stabilized by CH∙∙∙π interactions. In the solid state, X-ray diffraction reveals a 2:1 stoichiometry due to additional hydrogen bonding and lattice packing constraints. Researchers must compare solution-phase NMR titrations with solid-state crystallography to resolve such discrepancies .

Q. How can molecular dynamics (MD) simulations reconcile experimental data on conformational flexibility in urea inclusion compounds?

Methodological Answer: MD simulations of this compound/urea systems at 300 K reveal dynamic disorder, with gauche-to-trans conformational interconversion occurring on picosecond timescales. These simulations align with bromine K-edge EXAFS data, which show broad intermolecular Br∙∙∙Br distances but narrow intramolecular Br-C distances. Combining MD with experimental spectroscopy resolves ambiguities in static crystallographic models .

Q. What strategies optimize this compound’s role in sonofragmentation of molecular crystals?

Methodological Answer: this compound’s high density (vs. dodecane) improves suspension stability of crystals like aspirin during ultrasound-induced fragmentation. Key parameters include:

  • Temperature control near its melting point (27°C) to maintain liquid state.
  • Ultrasound frequency (20–40 kHz) to maximize cavitation effects.
  • Particle size monitoring via dynamic light scattering (DLS) post-sonication .

Q. How do competing reaction pathways affect yields in ansa-anthraquinone synthesis using this compound?

Methodological Answer: Slow addition of this compound to anthraquinone precursors in DMF minimizes side reactions (e.g., oligomerization). Two-step syntheses (yield ~30%) are comparable to one-pot methods but require rigorous purification via silica gel chromatography. Reaction monitoring with thin-layer chromatography (TLC) identifies intermediates and optimizes stoichiometry .

Q. Data Contradictions and Resolution Strategies

  • Host-Guest Ratios : Solution vs. solid-state stoichiometries require multimodal characterization (NMR, X-ray) .
  • Conformational Dynamics : MD simulations must validate static experimental models .
  • Purity Variability : Cross-laboratory analytical validation ensures reproducibility .

Properties

IUPAC Name

1,10-dibromodecane
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InChI

InChI=1S/C10H20Br2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GTQHJCOHNAFHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCBr)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Br2
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DSSTOX Substance ID

DTXSID4063298
Record name 1,10-Dibromodecane-
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Molecular Weight

300.07 g/mol
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Physical Description

Beige crystalline solid; mp = 25-27 deg C; [Sigma-Aldrich MSDS]
Record name 1,10-Dibromodecane
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CAS No.

4101-68-2
Record name 1,10-Dibromodecane
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Record name Decane, 1,10-dibromo-
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Retrosynthesis Analysis

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